Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
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Overview
Description
Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, also known as HPS or 4-hydroxyphenyl sulfate, is a synthetic compound commonly used in scientific research. It is a small organic molecule that can be used to study the effects of various biological processes. HPS has a wide range of applications in scientific research, from studying the effects of hormones and drugs to investigating the mechanisms of action of enzymes.
Scientific Research Applications
Bioremediation
Bisphenol A (BPA), a compound structurally similar to Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, has been a focus in bioremediation research. BPA is used in various industrial applications and is recognized as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of BPA using a reverse micelles system. This research is significant as it showcases the possibility of enzymatic degradation of hydrophobic phenolic environmental pollutants like BPA, which could be analogous to the degradation of this compound (Chhaya & Gupte, 2013).
Chemical Synthesis and Analysis
E. Koltai, K. Esses-Reiter, and D. Bánfi (1982) focused on the synthesis of structurally related compounds, demonstrating methodologies that could potentially be applied to the synthesis of this compound. Their research involved complex chemical reactions and provided valuable insights into the synthesis of similarly structured chemicals (Koltai, Esses-Reiter, & Bánfi, 1982).
Micellar Systems and Surfactant Interactions
The study of micellar systems and surfactant interactions is relevant to understanding the behavior of this compound in various solutions. For instance, research by Suratkar and Mahapatra (2000) investigated the solubilization site of organic perfume molecules in sodium dodecyl sulfate micelles, providing insights into the behavior of phenolic compounds in micellar systems. This research could be extrapolated to understand how this compound interacts in similar environments (Suratkar & Mahapatra, 2000).
Environmental and Pharmaceutical Applications
Research into the transformation and degradation of related compounds in the environment or pharmaceutical contexts can provide valuable insights into the applications of this compound. For example, Fang et al. (2013) investigated the transformation of polychlorinated biphenyls by sodium persulfate at ambient temperature, highlighting methods that could be relevant in understanding the environmental fate or potential pharmaceutical applications of this compound (Fang et al., 2013).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H317, H319, H335, and H361 . These statements indicate that the compound may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .
Mechanism of Action
Target of Action
Bisphenol A Monosulfate Sodium Salt, also known as Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, is a derivative of Bisphenol A (BPA). BPA is known to be an endocrine-disrupting chemical . It has been reported that BPA can bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression, by interacting with GPR30 .
Mode of Action
It is known that bpa, the parent compound, can interfere with the activity of the endocrine system . It has been described to be present as possible components of various materials (such as pesticides) as well as contaminants in food .
Biochemical Pathways
Bpa, the parent compound, has been found to be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay . Moreover, BPA has been found to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Pharmacokinetics
Bpa, the parent compound, is known to undergo first-pass metabolism in the wall of the gut and liver, with the formation of bpa-glucuronide and sulfate conjugates as the major phase ii metabolites .
Result of Action
Bpa, the parent compound, has potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact .
Action Environment
Bpa, the parent compound, is sparingly soluble in water but dissolves readily in organic solvents, impacting its behavior in the environment and its transport properties . It can degrade over time, especially when exposed to heat, UV light, or certain chemicals .
Properties
IUPAC Name |
sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSPWAUWOIJJS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745986 |
Source
|
Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847696-37-1 |
Source
|
Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847696-37-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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